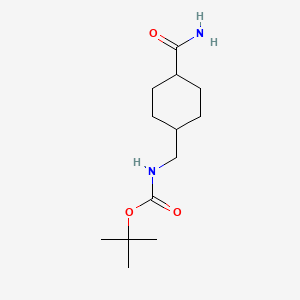

![molecular formula C8H14ClNO3 B2998267 4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride CAS No. 2138271-62-0](/img/structure/B2998267.png)

4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride” is a chemical compound . It is also known as “{1,4-dioxa-9-azaspiro[5.5]undecan-2-yl}methanol hydrochloride” with the CAS Number: 2470440-28-7 . It has a molecular weight of 223.7 .

Molecular Structure Analysis

The InChI code for “4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride” is 1S/C9H17NO3.ClH/c11-5-8-6-12-7-9(13-8)1-3-10-4-2-9;/h8,10-11H,1-7H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications

Synthesis Techniques

Research has been conducted on novel synthetic routes and cyclization processes for the production of dioxa-azaspiro derivatives. For example, a Prins cascade cyclization was developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, highlighting the first report of spiromorpholinotetrahydropyran derivatives synthesis through a Prins bicyclization (Reddy et al., 2014). Additionally, efficient synthetic routes have been described for compounds serving as intermediates in antiviral acyclonucleosides preparation, utilizing key transformations like ketalization and hydroformylation (Pardhasaradhi et al., 1998).

Antiviral Applications

A four-step synthesis route for 9-(2-hydroxyethyl)-7,11-dioxaspiro[5,5]undecane, an intermediate in antiviral acyclonucleosides production, demonstrates the potential pharmaceutical applications of these compounds (Pardhasaradhi et al., 1998).

Pheromone Identification and Synthesis

Significant work has been done in identifying and synthesizing sex pheromones for pest control applications. For instance, the enantioselective synthesis of 1,7-dioxaspiro[5.5]undecane, a sex pheromone of the olive fly, showcases the application of these compounds in ecological and agricultural research (Iwata et al., 1985).

Development of New Reagents

New reagents have been developed for the synthesis of Fmoc-amino acids, demonstrating the relevance of 1-oxa-9-azaspiro derivatives in peptide synthesis. For example, 9-fluorenylmethoxy-carbonyl-N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione ester (Fmoc-OASUD) has been introduced for preparing Fmoc-amino acids with high yields and purity, free from impurities due to Lossen rearrangement (Rao et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

4,9-dioxa-1-azaspiro[5.5]undecan-5-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3.ClH/c10-7-8(9-3-6-12-7)1-4-11-5-2-8;/h9H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVNHRFRGNTLML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C(=O)OCCN2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,5,6,10b-tetrahydro-2H-isoxazolo[3,2-a]isoquinolin-2-ylmethyl)-1-(6-chloro-3-pyridazinyl)-4-piperidinecarboxamide](/img/structure/B2998185.png)

![2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B2998187.png)

![N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2998193.png)

![N-(4-chloro-2-fluorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2998195.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide](/img/structure/B2998196.png)

![Ethyl 2-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2998199.png)

![N-(benzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2998200.png)

![[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol](/img/structure/B2998206.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2998207.png)